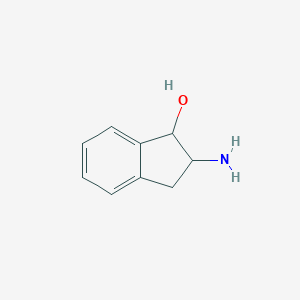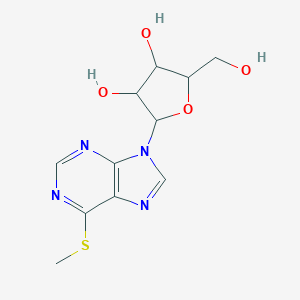![molecular formula C29H40N2 B081927 Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- CAS No. 14028-79-6](/img/structure/B81927.png)
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as MDMB-CHMICA and is a synthetic cannabinoid. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
MDMB-CHMICA exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. This activation leads to a cascade of biochemical and physiological effects that are responsible for the compound's pharmacological activity.
Efectos Bioquímicos Y Fisiológicos
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesic effects, reduce inflammation, and induce hypothermia. Additionally, MDMB-CHMICA has been shown to have anxiolytic and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent cannabinoid receptor agonist, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays.
However, there are also several limitations associated with the use of MDMB-CHMICA in lab experiments. One of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of MDMB-CHMICA use are not well understood, and further research is needed to fully understand its safety profile.
Direcciones Futuras
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the long-term effects of MDMB-CHMICA use and its safety profile. Finally, MDMB-CHMICA can be used as a tool to study the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of MDMB-CHMICA involves the reaction of 3-allyl-2,6-diphenylpiperidin-4-one with dimethylamine and cyclohexanone in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
MDMB-CHMICA has been extensively studied for its potential applications in various scientific research fields. It has been shown to have potent cannabinoid receptor agonist activity, making it a valuable tool for studying the endocannabinoid system. Additionally, MDMB-CHMICA has been used in medicinal chemistry research to develop new cannabinoid-based drugs for the treatment of various diseases.
Propiedades
Número CAS |
14028-79-6 |
|---|---|
Nombre del producto |
Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl- |
Fórmula molecular |
C29H40N2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1-methylpiperidin-2-yl)-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C29H40N2/c1-5-14-24-27(30(2)3)21-25(22-15-8-6-9-16-22)29(26-19-12-13-20-31(26)4)28(24)23-17-10-7-11-18-23/h5-11,15-18,24-29H,1,12-14,19-21H2,2-4H3 |
Clave InChI |
SZBGIJTZXTWUAZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
SMILES canónico |
CN1CCCCC1C2C(CC(C(C2C3=CC=CC=C3)CC=C)N(C)C)C4=CC=CC=C4 |
Sinónimos |
2-[3-Allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methylpiperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





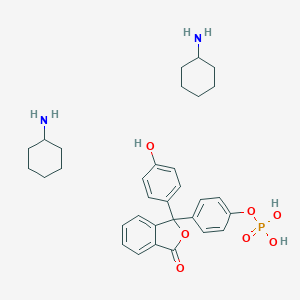



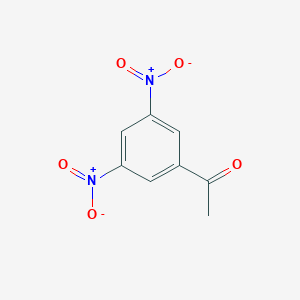
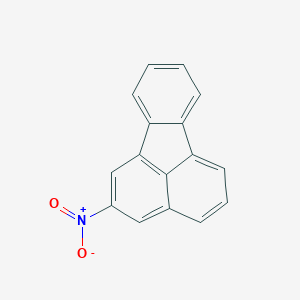
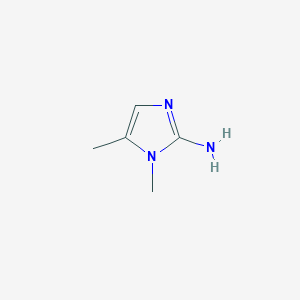
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)


